molecular formula C7H3N3S2 B013033 2,1,3-Benzothiadiazol-4-yl isothiocyanate CAS No. 109029-21-2

2,1,3-Benzothiadiazol-4-yl isothiocyanate

Cat. No.: B013033
CAS No.: 109029-21-2
M. Wt: 193.3 g/mol
InChI Key: JMBKFBYZSWMIOI-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazol-4-yl isothiocyanate is a derivative of benzothiadiazole, an aromatic heterocyclic compound characterized by a sulfur atom within the ring structure. This compound is notable for its potent inhibitory effects on a broad spectrum of enzymes, including proteases, phosphatases, and kinases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzothiadiazol-4-yl isothiocyanate typically involves the reaction of 2,1,3-benzothiadiazole with thiophosgene under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the isothiocyanate group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,1,3-Benzothiadiazol-4-yl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,1,3-Benzothiadiazol-4-yl isothiocyanate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Acts as an enzyme inhibitor, useful in studying enzyme functions and pathways.

    Medicine: Potential therapeutic agent due to its enzyme inhibitory properties.

    Industry: Utilized in the development of electronic materials and sensors.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of enzymes. It binds to the active sites of enzymes, blocking their activity. This inhibition can affect various molecular targets and pathways, including those involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

  • 2,1,3-Benzothiadiazol-4-yl isocyanate
  • 4-bromo-2,1,3-benzothiadiazole
  • 5-methyl-2,1,3-benzothiadiazol-4-amine

Uniqueness: 2,1,3-Benzothiadiazol-4-yl isothiocyanate is unique due to its potent inhibitory effects on a broad spectrum of enzymes, which is not as pronounced in its similar compounds. This makes it particularly valuable in biochemical research and potential therapeutic applications .

Properties

IUPAC Name

4-isothiocyanato-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3S2/c11-4-8-5-2-1-3-6-7(5)10-12-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBKFBYZSWMIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379954
Record name 2,1,3-Benzothiadiazol-4-yl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109029-21-2
Record name 2,1,3-Benzothiadiazol-4-yl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,1,3-Benzothiadiazol-4-yl isothiocyanate
Reactant of Route 2
Reactant of Route 2
2,1,3-Benzothiadiazol-4-yl isothiocyanate
Reactant of Route 3
Reactant of Route 3
2,1,3-Benzothiadiazol-4-yl isothiocyanate
Reactant of Route 4
Reactant of Route 4
2,1,3-Benzothiadiazol-4-yl isothiocyanate
Reactant of Route 5
Reactant of Route 5
2,1,3-Benzothiadiazol-4-yl isothiocyanate
Reactant of Route 6
Reactant of Route 6
2,1,3-Benzothiadiazol-4-yl isothiocyanate

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